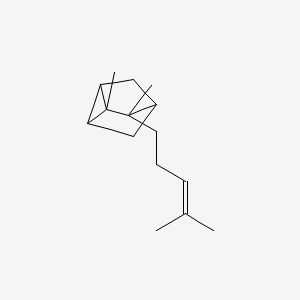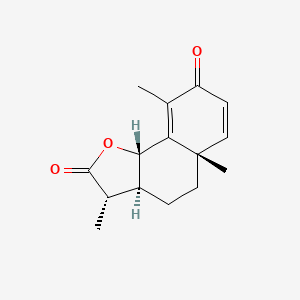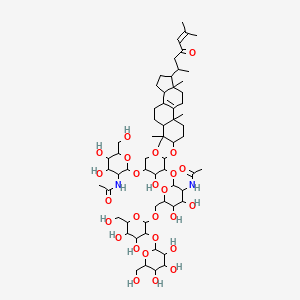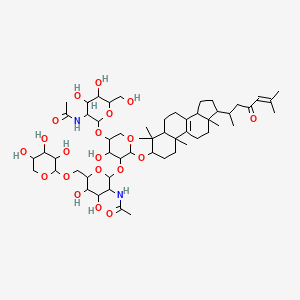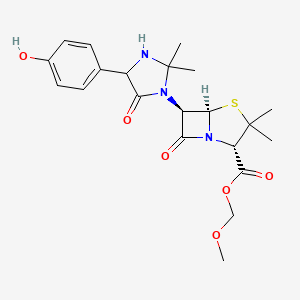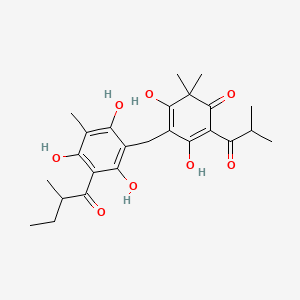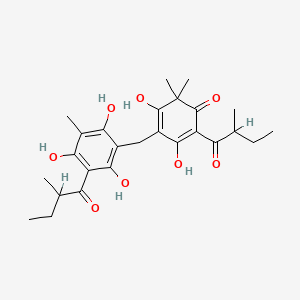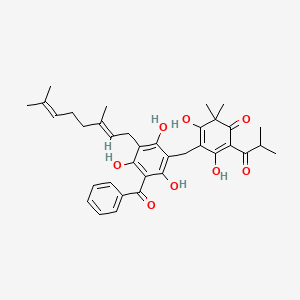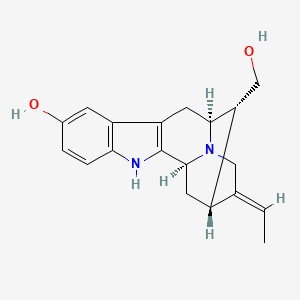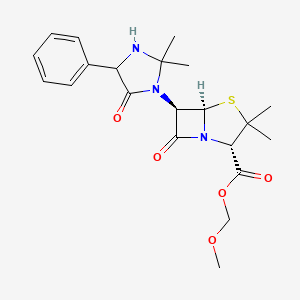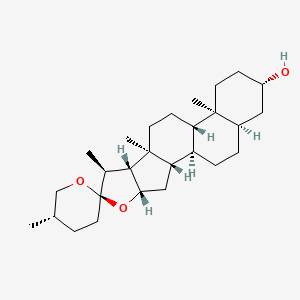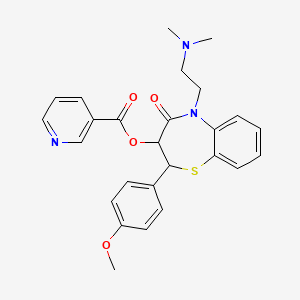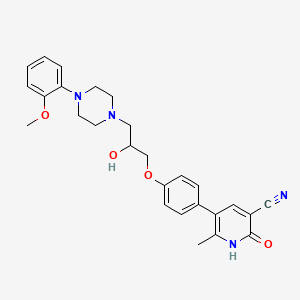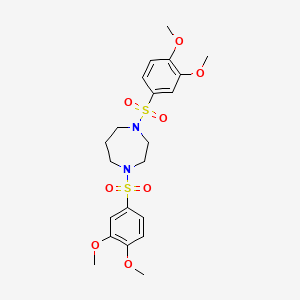
1,4-Bis((3,4-dimethoxyphenyl)sulfonyl)-1,4-diazepane
Descripción general
Descripción
The description of a compound usually includes its molecular formula, structure, and the type of functional groups present.
Synthesis Analysis
This involves the methods used to synthesize the compound. It can include the starting materials, reagents, reaction conditions, and the yield of the product.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, and stability.Aplicaciones Científicas De Investigación
Catalytic Applications
Manganese(III) complexes of bisphenolate ligands, including those with 1,4-diazepane structures, have been studied for their catalytic abilities in olefin epoxidation reactions. These complexes show chemoselective catalysis for certain olefins, indicating potential utility in synthetic chemistry for selective oxidation processes (Sankaralingam & Palaniandavar, 2014).
Material Science
Sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups have been synthesized for fuel-cell applications. The incorporation of sulfonated blocks enhances proton conductivity, indicating the potential of such structures in developing high-performance fuel-cell membranes (Bae, Miyatake, & Watanabe, 2009).
Enzyme Model Studies
Asymmetric molybdenum(VI) dioxo complexes with bis(phenolate) ligands, similar in structure to 1,4-diazepane derivatives, have been investigated as models for molybdenum oxotransferase enzymes. These studies provide insight into the reactivity and mechanism of oxotransferase enzymes, which are crucial for understanding enzymatic processes in biological systems (Mayilmurugan et al., 2011).
Nanotechnology
A novel nano-sized N-sulfonated Brönsted acidic catalyst has been introduced for promoting the synthesis of polyhydroquinoline derivatives. This demonstrates the potential of utilizing such compounds in nanocatalysis and green chemistry applications (Goli-Jolodar, Shirini, & Seddighi, 2016).
Bioinorganic Chemistry
Iron(III) complexes with bis(phenolate) ligands, structurally related to 1,4-diazepane derivatives, have been studied as models for intradiol-cleaving enzymes. This research offers insights into the biomimetic cleavage of catechols, which is significant for understanding the metabolic pathways of aromatic compounds in living organisms (Mayilmurugan, Sankaralingam, Suresh, & Palaniandavar, 2010).
Safety And Hazards
Material safety data sheets (MSDS) provide information on the potential hazards of a compound, including physical, health, and environmental hazards.
Direcciones Futuras
This could involve potential applications of the compound, further reactions it could undergo, or further studies that could be conducted to learn more about it.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less studied compound, not all of this information may be available. If you have a specific question about this compound or a related one, feel free to ask!
Propiedades
IUPAC Name |
1,4-bis[(3,4-dimethoxyphenyl)sulfonyl]-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O8S2/c1-28-18-8-6-16(14-20(18)30-3)32(24,25)22-10-5-11-23(13-12-22)33(26,27)17-7-9-19(29-2)21(15-17)31-4/h6-9,14-15H,5,10-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUFPAZNBPFNRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201025986 | |
| Record name | 1,4-Bis[(3,4-dimethoxyphenyl)sulfonyl]-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis((3,4-dimethoxyphenyl)sulfonyl)-1,4-diazepane | |
CAS RN |
447410-57-3 | |
| Record name | SB-756050 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0447410573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Bis[(3,4-dimethoxyphenyl)sulfonyl]-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SB-756050 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3EST236LD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



